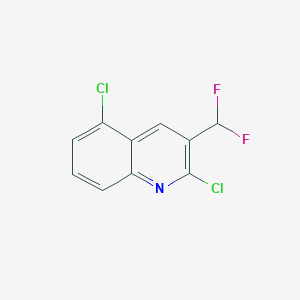
2,5-Dichloro-3-(difluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-3-(difluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and chemical stability .
Métodos De Preparación
The synthesis of 2,5-Dichloro-3-(difluoromethyl)quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, can be used . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves direct fluorination and displacement reactions .
Análisis De Reacciones Químicas
2,5-Dichloro-3-(difluoromethyl)quinoline undergoes several types of chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of halogen atoms is a common reaction for this compound.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, quinoline derivatives generally undergo these reactions under suitable conditions.
Aplicaciones Científicas De Investigación
2,5-Dichloro-3-(difluoromethyl)quinoline has several applications in scientific research:
Medicinal Chemistry: Fluorinated quinolines, including this compound, are studied for their potential antibacterial, antineoplastic, and antiviral activities. They are also explored as enzyme inhibitors and antimalarial agents.
Agriculture: Some fluorinated quinolines are used in agriculture as components of pesticides and herbicides.
Materials Science: The compound can be used in the development of liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-3-(difluoromethyl)quinoline involves its interaction with specific molecular targets. Fluorinated quinolines are known to inhibit various enzymes, which can lead to antibacterial and antineoplastic effects . The incorporation of fluorine atoms enhances the compound’s ability to interact with biological targets, increasing its efficacy and stability .
Comparación Con Compuestos Similares
2,5-Dichloro-3-(difluoromethyl)quinoline can be compared with other similar compounds, such as:
2,5-Dichloro-3-(difluoromethyl)pyridine: This compound has a similar structure but with a pyridine ring instead of a quinoline ring.
2-Chloro-3-(difluoromethyl)pyridine: Another similar compound with a single chlorine atom and a pyridine ring.
2,5-Dichloro-4-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a difluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and difluoromethyl groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H5Cl2F2N |
|---|---|
Peso molecular |
248.05 g/mol |
Nombre IUPAC |
2,5-dichloro-3-(difluoromethyl)quinoline |
InChI |
InChI=1S/C10H5Cl2F2N/c11-7-2-1-3-8-5(7)4-6(10(13)14)9(12)15-8/h1-4,10H |
Clave InChI |
QNIRQQJXTOYTIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=C(C=C2C(=C1)Cl)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















